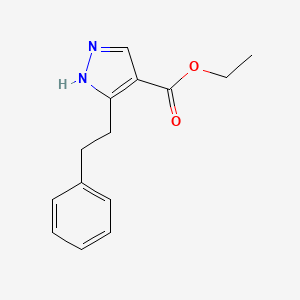

Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-18-14(17)12-10-15-16-13(12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBFRUBMFQQNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of Ethyl 5 2 Phenylethyl 1h Pyrazole 4 Carboxylate

Molecular Modeling and Simulation Approaches

Conformational Analysis and Energy Landscapes

In similar structures, such as ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, the pyrazole (B372694) ring has been shown to be nearly planar. nih.gov The dihedral angles between the pyrazole ring and the attached phenyl rings are significant, indicating a non-coplanar arrangement in the crystalline state. For instance, in one of the independent molecules in the asymmetric unit of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, the pyrazole ring is inclined at angles of 48.86 (6)° and 60.80 (6)° with respect to the two phenyl rings. nih.gov This twisting is a common feature in such molecules and is influenced by steric hindrance between the substituents.

For Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate, the conformational landscape would be further complicated by the flexible ethyl chain of the 2-phenylethyl group. Rotation around the C-C bonds in this chain would give rise to multiple local energy minima. Computational methods, such as molecular mechanics or quantum chemical calculations, can be employed to explore these conformational possibilities and to identify the most stable, low-energy conformations. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Molecular Docking Studies for Understanding Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can provide insights into its potential non-covalent interactions with macromolecular targets, focusing on the molecular behavior rather than biological activity. nih.gov

Studies on various pyrazole derivatives have demonstrated their ability to fit into the binding pockets of proteins, forming interactions such as hydrogen bonds, van der Waals forces, and pi-stacking interactions. nih.govmdpi.com For instance, the docking of pyrazole derivatives into the active sites of receptor tyrosine kinases and protein kinases has shown that these molecules can be accommodated deep within the binding pockets, forming key hydrogen bonds. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Properties

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine the optimized geometry and electronic properties of molecules like this compound. researchgate.net DFT calculations can provide detailed information about bond lengths, bond angles, and dihedral angles in the ground state of the molecule. materialsciencejournal.org

For a related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, DFT calculations at the PBE/TZ2P level were used for gas-phase geometry optimization. researchgate.net These theoretical calculations can be compared with experimental data from X-ray diffraction to validate the computational model. researchgate.net The optimized structure provides a starting point for further analysis of the molecule's electronic properties.

The following table presents a hypothetical set of optimized geometric parameters for this compound, based on typical values for similar structures.

| Parameter | Value |

| Pyrazole C=N bond length | ~1.34 Å |

| Pyrazole C-N bond length | ~1.38 Å |

| Pyrazole C-C bond length | ~1.39 Å |

| C=O bond length (ester) | ~1.21 Å |

| C-O bond length (ester) | ~1.36 Å |

| Dihedral angle (Pyrazole-Phenyl) | 45-60° |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is used to explain and predict the reactivity of molecules based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

In pyrazole derivatives, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents. For ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.01 eV, indicating good stability. researchgate.net The distribution of these orbitals can also suggest the possibility of intramolecular charge transfer. researchgate.net

The table below shows representative HOMO, LUMO, and energy gap values for a similar pyrazole derivative.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | -6.23 | -2.22 | 4.01 |

For this compound, the HOMO is expected to be localized on the electron-rich pyrazole and phenyl rings, while the LUMO may be distributed over the electron-withdrawing ethyl carboxylate group.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In a typical MEP map, red and yellow colors indicate regions of negative potential, while blue and green colors represent regions of positive potential. researchgate.net For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group are expected to be regions of high electron density (negative potential). The hydrogen atoms, particularly the N-H proton of the pyrazole ring, will exhibit a positive potential.

This information is crucial for understanding the intermolecular interactions of this compound. The regions of negative potential can act as hydrogen bond acceptors, while the regions of positive potential can act as hydrogen bond donors. The MEP surface provides a visual representation of the molecule's reactivity and its potential for forming non-covalent interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Reactivity Prediction

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intermolecular interactions. nih.gov It translates complex quantum mechanical wavefunctions into familiar chemical concepts like lone pairs, bonds, and charge transfer interactions. nih.govresearchgate.net

In the context of pyrazole derivatives, NBO analysis is instrumental in identifying significant donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions reveal hyperconjugative effects and the presence of hydrogen bonds, which govern molecular stability and crystal packing. uns.ac.rs For this compound, an NBO analysis would identify the key intramolecular and intermolecular charge-transfer events. For instance, it could quantify the delocalization of electron density from the nitrogen lone pairs of the pyrazole ring to the antibonding orbitals of the adjacent carbonyl group, or interactions involving the aromatic phenylethyl substituent. This information is crucial for predicting the most reactive sites for electrophilic and nucleophilic attack.

Table 1: Illustrative NBO Analysis Data for a Pyrazole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N2 | π* (C4-C5) | 18.5 | Lone Pair → Antibond |

| π (C4-C5) | π* (C=O) | 25.2 | π-bond → Antibond |

| LP (1) O1 | σ* (N1-H) | 5.8 | Intermolecular H-bond |

| σ (C-H) | π* (Phenyl Ring) | 2.1 | C-H···π interaction |

| Note: This table is a hypothetical representation of NBO results. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. eurasianjournals.com By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, revealing the molecule's conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. eurasianjournals.comresearchgate.net

For pyrazole derivatives, MD simulations are frequently employed to assess their binding stability within the active sites of proteins, making it a cornerstone of computer-aided drug design. nih.govnih.gov An MD simulation of this compound would illuminate the dynamic behavior of its flexible side chains—the phenylethyl group and the ethyl ester. It would allow for the exploration of its accessible conformational space, identifying low-energy, stable structures. Key metrics such as the Root Mean Square Deviation (RMSD) of atomic positions over the simulation time would indicate the structural stability of the molecule. researchgate.net If simulated in a solvent like water, the analysis could also detail the formation and dynamics of hydrogen bonds with surrounding water molecules, providing insight into its solubility and hydration properties. uns.ac.rs

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. connectjournals.comresearchgate.net By partitioning the crystal electron density, it generates a unique surface for a molecule that encapsulates its interaction environment. This surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov

Table 2: Representative Hirshfeld Surface Contact Contributions for a Pyrazole Derivative

| Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 45.5% |

| O···H / H···O | 28.2% |

| C···H / H···C | 15.8% |

| N···H / H···N | 6.5% |

| C···C (π-π stacking) | 2.7% |

| Other | 1.3% |

| Note: This table contains hypothetical data. |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions, CD Spectra)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are highly effective at predicting a molecule's spectroscopic properties. rsc.org These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. rsc.orgkbhgroup.in

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org For this compound, theoretical calculations would predict the specific resonance frequencies for each proton and carbon, aiding in the assignment of complex experimental spectra.

IR Frequencies: Theoretical vibrational analysis calculates the frequencies and intensities of infrared absorption bands. nih.gov This helps assign specific peaks in an experimental IR spectrum to the stretching and bending modes of functional groups, such as the C=O of the ester, the N-H of the pyrazole, and the C-H bonds of the aromatic ring.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of electronic transitions, typically π→π* and n→π*, and their corresponding absorption maxima (λmax). kbhgroup.in This would help understand the electronic structure and chromophores within the target molecule.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data

| Parameter | Theoretical Value (DFT/B3LYP) | Experimental Value |

| ¹H NMR (pyrazole C-H) | 7.95 ppm | 7.91 ppm |

| ¹³C NMR (C=O) | 164.5 ppm | 164.2 ppm |

| IR Frequency (C=O stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3342 cm⁻¹ |

| UV-Vis λmax (π→π*) | 268 nm | 270 nm |

| Note: This table presents plausible, not actual, data for illustrative purposes. |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are parameters calculated from a molecule's electronic structure that provide quantitative insights into its chemical reactivity, stability, and pharmacokinetic properties. asrjetsjournal.org Central to this analysis are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and more reactive. nih.gov From the HOMO and LUMO energies, a suite of reactivity indices can be derived, including electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). asrjetsjournal.org For this compound, these descriptors would predict its kinetic stability and its propensity to act as an electron donor or acceptor in chemical reactions. The distribution of the HOMO and LUMO across the molecule would pinpoint the likely sites for electrophilic and nucleophilic attack, respectively.

Table 4: Hypothetical Quantum Chemical Descriptors

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.15 |

| HOMO-LUMO Energy Gap | ΔE | 5.10 |

| Ionization Potential | IP | 6.25 |

| Electron Affinity | EA | 1.15 |

| Electronegativity | χ | 3.70 |

| Chemical Hardness | η | 2.55 |

| Chemical Softness | S | 0.39 |

| Electrophilicity Index | ω | 2.68 |

| Note: This table contains hypothetical data for illustrative purposes. |

Applications in Advanced Organic Synthesis and Materials Science

Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate as a Precursor in the Synthesis of Fused Heterocyclic Systems

The pyrazole (B372694) ring is a foundational element for the construction of various fused bicyclic and polycyclic heterocyclic systems. chim.it this compound serves as a versatile precursor for these complex structures, which are of significant interest due to their potential biological activities. nih.gov The reactivity of the pyrazole nucleus, particularly the amino group in related 5-aminopyrazoles, allows for cyclization reactions with bielectrophiles to form fused six-membered rings. nih.gov

Common synthetic strategies involve leveraging the functional groups on the pyrazole ring to build adjacent ring systems. For example, related pyrazole-4-carbaldehydes and 5-aminopyrazole-4-carboxylates are key intermediates in synthesizing pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. chim.itnih.govsemanticscholar.org These reactions typically proceed through cyclocondensation pathways. While direct examples using the title compound are specific, the established reactivity of the pyrazole-4-carboxylate scaffold demonstrates its potential in creating a diverse range of fused heterocycles. semanticscholar.org

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

| Precursor Type | Reagent | Fused System | Reference |

|---|---|---|---|

| 5-Aminopyrazole | Ethyl 2,4-dioxo-4-phenylbutanoate | Pyrazolo[3,4-b]pyridine | nih.gov |

| Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine (B178648) | Pyrazolo[3,4-d]pyridazin-4-one | semanticscholar.org |

| 5-Aminopyrazole-4-carbaldehyde | Diethyl malonate | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

Derivatization Strategies for the Creation of New Chemical Entities

The structure of this compound offers multiple sites for chemical modification, enabling the generation of a library of new chemical entities. Key derivatization strategies include:

N-Alkylation/Arylation: The unsubstituted N1 position of the pyrazole ring is a primary site for functionalization. Alkylation can be achieved using various alkyl halides, allowing for the introduction of diverse substituents that can modulate the molecule's physicochemical properties. researchgate.net

Ester Group Modification: The ethyl carboxylate group is readily transformed into other functional groups. Hydrolysis of the ester yields the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other esters. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry. nih.gov

Reactions at the C3 Position: The C3 position of the pyrazole ring can also be functionalized, often following initial ring synthesis or through specific activation methods.

Side-Chain Modification: The phenylethyl group can be modified, for instance, by introducing substituents on the phenyl ring to fine-tune electronic and steric properties.

These derivatization pathways allow chemists to systematically alter the molecule's structure to optimize its properties for specific applications. researchgate.net

Role of Pyrazole Carboxylates in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. Pyrazole derivatives, including carboxylates, are excellent candidates for building supramolecular assemblies due to their ability to participate in various non-covalent interactions. mdpi.com

The key interactions involving this compound and its derivatives include:

Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor, while the nitrogen at the N2 position and the carbonyl oxygen of the carboxylate group are hydrogen bond acceptors. After hydrolysis to the carboxylic acid, the -COOH group provides a strong and directional hydrogen bonding site. researchgate.net

π-π Stacking: The aromatic pyrazole and phenyl rings can engage in π-π stacking interactions, which contribute to the stability of the resulting assemblies.

Anion-π and C-H···π Interactions: These weaker, non-covalent forces also play a significant role in the stabilization of crystal structures and self-assembled architectures. mdpi.com

These interactions allow pyrazole carboxylates to form predictable patterns, such as layers, chains, or more complex networks, which is a foundational concept in crystal engineering. mdpi.comresearchgate.net

Exploration of Pyrazole Derivatives in Polymer Chemistry and Functional Materials

The incorporation of heterocyclic moieties like pyrazole into polymer structures can impart desirable properties such as thermal stability, specific reactivity, and coordinating capabilities. Pyrazole derivatives are being explored for their use in advanced functional materials. nbinno.comlifechemicals.com

While specific applications for this compound in polymer science are not widely documented, the general class of pyrazole compounds has been investigated for:

Inclusion in Polymer Backbones: Pyrazole units can be integrated into the main chain of polymers to enhance thermal and chemical resistance.

Functional Side Chains: As a pendant group, the pyrazole moiety can be used to chelate metal ions, which is useful for creating catalytic materials or sensors.

Development of Organic Light-Emitting Diodes (OLEDs): The electronic properties of pyrazole-containing structures are being leveraged in the development of materials for OLEDs. nbinno.com

Ligand Chemistry and Metal Complexation Studies of Pyrazole-4-carboxylates

The pyrazole ring system is an excellent ligand for coordinating with a wide range of metal ions. researchgate.netresearchgate.net The two adjacent nitrogen atoms can act as donor sites, allowing the pyrazole to function as a monodentate or a bridging ligand. researchgate.netuninsubria.it

In pyrazole-4-carboxylates, both the pyrazole ring and the carboxylate group can participate in metal binding:

N-Donor Coordination: The pyridine-like N2 atom of the pyrazole ring is a primary coordination site. researchgate.net

Carboxylate Coordination: Following hydrolysis of the ester, the resulting carboxylate anion (-COO⁻) provides an additional coordination site. Carboxylate ligands are highly versatile and can bind to metals in monodentate, bidentate (chelating), or bridging fashions. mdpi.comacs.org

This dual functionality allows pyrazole-4-carboxylates to act as versatile chelating or bridging ligands, forming mononuclear, dinuclear, or polynuclear metal complexes and coordination polymers. uninsubria.itacs.org The specific coordination mode depends on the metal ion, the reaction conditions, and the nature of other ligands present. acs.org

Table 2: Potential Coordination Modes of Pyrazole-4-carboxylate Ligands

| Ligand Functional Group | Coordination Mode | Description |

|---|---|---|

| Pyrazole Ring (N2) | Monodentate | The N2 atom binds to a single metal center. |

| Pyrazole Ring (N1, N2) | Exo-bidentate (Bridging) | The two nitrogen atoms bridge two different metal centers. |

| Carboxylate Group | Monodentate | One oxygen atom binds to a metal center. |

| Carboxylate Group | Bidentate (Chelating) | Both oxygen atoms bind to the same metal center. |

Intermediate in Agrochemical Research and Development

The pyrazole scaffold is a "privileged structure" in agrochemical science, appearing in numerous commercial herbicides, fungicides, and insecticides. nih.govresearchgate.net Compounds containing this ring system are known for their potent biological activity. Consequently, functionalized pyrazoles like this compound are valuable intermediates in the discovery and development of new crop protection agents. nbinno.comnbinno.com

The synthesis of complex agrochemicals often involves a building block approach, where pre-functionalized heterocyclic cores are elaborated through further chemical steps. nbinno.com The title compound provides a versatile scaffold that can be modified at its various reactive sites to produce a range of derivatives for biological screening. The pyrazole core is essential for the activity of many agrochemicals, and the substituents at the C4 and C5 positions play a crucial role in tuning the efficacy, selectivity, and spectrum of activity. nbinno.comresearchgate.net

Future Research Directions and Unexplored Avenues for Ethyl 5 2 Phenylethyl 1h Pyrazole 4 Carboxylate

Development of Novel and More Efficient Synthetic Pathways

While classical methods for pyrazole (B372694) synthesis are well-established, the pursuit of more efficient, sustainable, and economically viable pathways for Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate is a critical research frontier. ias.ac.in Future efforts could focus on several promising areas:

Advanced Catalytic Systems: Research into novel catalysts could significantly improve reaction yields and conditions. This includes the exploration of magnetically recyclable nanocatalysts, such as iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO), which offer benefits of easy separation and reuse. acs.org Furthermore, single-step syntheses using titanium-based catalysts that can couple alkynes, isonitriles, and hydrazines present a promising avenue for streamlining the production of substituted pyrazoles. rsc.org

Green Chemistry Approaches: The integration of environmentally friendly techniques is paramount. Microwave-assisted and ultrasound-promoted syntheses have been shown to reduce reaction times and improve yields for various pyrazole derivatives. rsc.orgias.ac.in Investigating these methods for the target compound could lead to more sustainable manufacturing processes.

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions offers a powerful strategy for increasing synthetic efficiency by combining several steps without isolating intermediates. mdpi.com A potential MCR for this compound could involve the condensation of a suitable β-ketoester, a hydrazine (B178648) source, and a phenylethyl-containing building block.

| Synthetic Strategy | Potential Advantages | Key Research Focus | Illustrative Precursors |

| Nanocatalysis (e.g., nanocat-Fe-CuO) | High efficiency, catalyst recyclability, mild reaction conditions. acs.org | Optimization of catalyst loading and reaction parameters (solvent, temperature). | A β-dicarbonyl compound, a phenylethyl hydrazine derivative. |

| Titanium Catalysis | Single-step synthesis, convergence. rsc.org | Exploring substrate scope and functional group tolerance. | 4-phenyl-1-butyne, an isonitrile, and hydrazine. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. rsc.org | Screening of solvents and optimization of microwave parameters (power, time). | Ethyl 2-formyl-4-phenylbutanoate and hydrazine hydrate. |

In-Situ Spectroscopic Monitoring of Reaction Mechanisms

A deeper understanding of the reaction mechanisms underlying the formation of this compound is essential for process optimization and control. The use of in-situ spectroscopic techniques can provide real-time data on the concentrations of reactants, intermediates, and products.

Mechanistic studies on other pyrazole syntheses, such as the oxidation-induced N-N coupling of diazatitanacycles, have successfully employed techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) to monitor the speciation of intermediates. nih.gov Applying similar methods to the synthesis of the target compound could elucidate the rate-determining steps and identify any transient or unstable intermediates. This knowledge is invaluable for optimizing reaction conditions to maximize yield and minimize byproduct formation.

| Spectroscopic Technique | Type of Information Provided | Potential Impact on Synthesis |

| FTIR/Raman Spectroscopy | Real-time tracking of functional group transformations (e.g., C=O, N-H). | Identification of reaction endpoints and kinetics of key bond formations. |

| NMR Spectroscopy (e.g., DOSY) | Structural elucidation of intermediates, monitoring of species diffusion and aggregation. nih.gov | Unraveling complex reaction networks and identifying rate-limiting steps. |

| Mass Spectrometry | Detection and identification of transient species and reaction byproducts. | Optimization of reaction selectivity and minimization of impurities. |

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming molecular design and drug discovery. nih.govosti.gov These computational tools can be leveraged to accelerate the discovery of novel derivatives of this compound with enhanced properties.

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and toxicological profiles of virtual compounds. nih.gov This allows for the high-throughput screening of vast chemical spaces to identify promising candidates before committing to costly and time-consuming laboratory synthesis.

Generative Models: Advanced deep learning architectures, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules with desired characteristics. osti.gov These models could be used to generate novel pyrazole structures based on the core scaffold of the target compound, optimized for specific applications like inhibiting a particular enzyme. rsc.org

Retrosynthesis Prediction: AI tools can predict viable synthetic routes for novel designed compounds, significantly aiding in their practical realization. nih.gov

| AI/ML Application | Objective | Example Model/Technique | Expected Outcome |

| Virtual Screening | Identify derivatives with high potential for a specific biological target. | Random Forest, Support Vector Machines (SVM). peerj.com | A ranked list of candidate molecules for synthesis and testing. |

| De Novo Design | Generate novel pyrazole structures with optimized properties. | Generative Adversarial Networks (GANs). | New chemical entities with improved efficacy or novel functions. |

| ADME/Tox Prediction | Forecast the pharmacokinetic and toxicity profiles of new derivatives. | Deep Neural Networks (DNNs). nih.gov | Prioritization of compounds with favorable drug-like properties. |

Exploration of Unconventional Reactivity Patterns

The pyrazole ring is an aromatic heterocycle with distinct reactivity patterns; electrophilic substitution typically occurs at the C4 position, while nucleophilic attacks are favored at C3 and C5. mdpi.com Future research could focus on exploring less common reactivity for this compound to generate novel molecular architectures.

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forming new C-C and C-heteroatom bonds. researchgate.net Applying this strategy to the pyrazole ring or the phenylethyl moiety of the target compound could enable direct functionalization without the need for pre-installed activating groups, opening up new avenues for derivatization.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for a wide range of chemical transformations. Exploring the reactivity of the pyrazole core under photoredox conditions could uncover novel reaction pathways, such as radical additions or cycloadditions.

Tautomerism Influence: The tautomerism inherent to N-unsubstituted pyrazoles can influence their reactivity. nih.gov Investigations into how reaction conditions can control the tautomeric equilibrium of this compound could lead to regioselective functionalizations that are otherwise difficult to achieve.

Applications in Emerging Fields of Material Science and Catalysis

The versatile structure of pyrazoles makes them valuable building blocks in material science and as ligands in catalysis. nih.govmdpi.com this compound could serve as a precursor for advanced functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms are excellent coordination sites for metal ions. The carboxylate group, potentially after hydrolysis to the carboxylic acid, can also act as a binding site. This makes the molecule a promising candidate for designing novel MOFs with potential applications in gas storage, separation, or catalysis.

Nonlinear Optical (NLO) Materials: Pyrazole derivatives with extended π-conjugation have been investigated for their NLO properties, which are crucial for applications in optoelectronics and telecommunications. arabjchem.orgmanipal.edu Functionalizing the phenylethyl group or the N1 position of the pyrazole ring with electron-donating or -withdrawing groups could modulate the electronic structure of the molecule and enhance its NLO response.

Homogeneous Catalysis: Protic pyrazoles are effective ligands in homogeneous catalysis, where the NH group can participate in catalytic cycles through proton transfer or hydrogen bonding. nih.gov The target compound could be used to synthesize novel ligands for transition metal catalysts, potentially leading to improved activity or selectivity in various organic transformations, such as oxidation reactions. bohrium.com

| Emerging Field | Potential Role of the Compound | Required Modifications/Investigations | Potential Application |

| Material Science (MOFs) | Organic linker/ligand. | Hydrolysis of the ethyl ester to a carboxylic acid. | Gas storage, chemical separations, heterogeneous catalysis. |

| Material Science (NLO) | Core scaffold for NLO chromophores. arabjchem.org | Introduction of push-pull electronic groups on the aromatic rings. | Optical limiting, frequency doubling. |

| Catalysis | Ligand precursor for metal complexes. nih.gov | Coordination chemistry studies with various transition metals. | Catalytic oxidation, C-C coupling reactions. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux conditions. Key reagents like DMF-DMA (dimethylformamide dimethyl acetal) facilitate the formation of the pyrazole ring. Solvent choice (e.g., ethanol, acetonitrile), temperature (80–100°C), and catalyst presence significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and proton environments (e.g., pyrazole ring protons at δ 6.5–8.0 ppm in ¹H NMR).

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Software like SHELXL refines structural models, while Mercury visualizes voids and packing motifs .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~246.26) .

Q. What are the key chemical reactions that this compound undergoes, and how are these utilized in derivatization?

- Methodological Answer :

- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid using NaOH/EtOH, enabling further coupling reactions.

- Nucleophilic substitution : Modify the phenyl ring (e.g., replace methoxy groups) to alter electronic properties.

- Reduction : Transform the ester to an alcohol using LiAlH₄ for solubility enhancement .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s reactivity and biological activity?

- Methodological Answer : Substituents like trifluoromethyl (electron-withdrawing) or methoxy (electron-donating) groups modulate electronic density, affecting binding to biological targets. For example:

- 2-Phenylethyl group : Enhances lipophilicity, improving membrane permeability.

- Amino/fluoro substitutions : Increase hydrogen-bonding potential for enzyme inhibition. Comparative studies with analogs (e.g., 4-methoxyphenyl derivatives) reveal structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds.

- Purity validation : Employ HPLC (>95% purity) to exclude impurities affecting results.

- Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency across studies. Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) .

Q. How can computational methods predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR). Focus on hydrogen bonds with active-site residues.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Polymorphism : Screen solvents (e.g., DMSO/water) to isolate stable crystal forms.

- Twinned data : Use SHELXL’s TWIN command for refinement.

- Low resolution : Optimize crystal growth via vapor diffusion at 4°C. Mercury’s void analysis identifies solvent-accessible regions .

Safety and Compliance Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Incinerate via licensed facilities (non-recyclable).

- Toxicity data : Limited ecotoxicological studies exist; assume acute toxicity and avoid environmental release .

Notes

- Evidence Gaps : Direct data on this compound is limited; inferences are drawn from structurally analogous compounds.

- Validation : Cross-reference computational predictions with experimental data (e.g., docking vs. enzymatic assays).

- Compliance : Adhere to institutional guidelines for synthetic chemistry and biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.